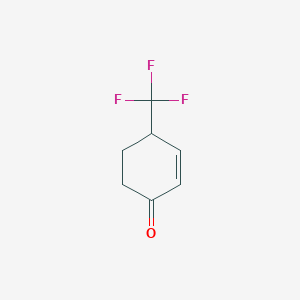

4-(Trifluoromethyl)cyclohex-2-en-1-one

Description

4-(Trifluoromethyl)cyclohex-2-en-1-one is a fluorinated cyclohexenone derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of a cyclohex-2-en-1-one ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing and lipophilic properties imparted by the -CF₃ group. Its structure enables diverse functionalization at the α,β-unsaturated ketone moiety, making it valuable for constructing complex molecules. Synthetically, it has been prepared via methods such as Claisen-Schmidt condensations and halogenation reactions .

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORQWRLRSVEFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=CC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81206-69-1 | |

| Record name | 4-(trifluoromethyl)cyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohex-2-en-1-one typically involves the introduction of a trifluoromethyl group into a cyclohexenone framework. One common method is the trifluoromethylation of cyclohex-2-en-1-one using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(Trifluoromethyl)cyclohex-2-en-1-one has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(trifluoromethyl)cyclohex-2-en-1-one with structurally analogous cyclohexenones, focusing on substituent effects, synthetic utility, and applications.

Key Findings:

Electronic Effects: The -CF₃ group at C4 in the parent compound enhances electrophilicity at the α,β-unsaturated ketone, favoring nucleophilic additions compared to non-fluorinated analogs like 4-isopropylcyclohex-2-en-1-one . Amino-substituted derivatives (e.g., 3k) exhibit increased solubility in polar solvents due to hydrogen bonding, broadening their utility in aqueous-phase reactions .

Synthetic Efficiency: this compound is synthesized in fewer steps compared to derivatives like 3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one, which requires multi-step functionalization . The 88% yield of compound 3k highlights the efficiency of one-pot methodologies under mild conditions .

Biological Activity: Amino- and aryl-substituted derivatives (e.g., 3-amino-5-CF₃ analog) show antimicrobial properties, whereas the parent compound is primarily a synthetic intermediate .

Commercial Viability: Derivatives with complex substituents (e.g., trifluoromethoxy-phenylamino groups) are niche products with high costs (e.g., €729/10g for CAS 937605-32-8), limiting their large-scale use .

Structural Analysis:

- Position of -CF₃ : The 4-position in the parent compound avoids steric hindrance observed in 5-CF₃ analogs, enabling smoother cycloadditions.

- Amino vs. Aryl Groups: Amino substituents (e.g., in 3k) increase nucleophilicity at the cyclohexenone ring, whereas aryl groups enhance π-stacking in drug-receptor interactions .

Biological Activity

Chemical Structure and Properties

The compound features a cyclohexene ring with a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the double bond in the cyclohexene structure can also facilitate various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies have indicated that 4-(trifluoromethyl)cyclohex-2-en-1-one exhibits antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating notable inhibition effects. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory conditions.

Case Study Example:

In a study involving induced paw edema in rats, the compound significantly reduced swelling compared to control groups, indicating its efficacy as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could explain both its antimicrobial and anti-inflammatory effects.

- Receptor Modulation : It is hypothesized that the trifluoromethyl group enhances binding affinity to receptors involved in immune response regulation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Electrophilic Addition Reactions : Utilizing trifluoroacetyl chloride in the presence of a base.

- Cyclization Reactions : Starting from appropriate precursors such as cyclohexenones.

Derivatives of this compound are being explored for enhanced biological activity and specificity against various targets.

Research Findings

A comprehensive review of literature reveals that ongoing research is focused on:

- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

- Toxicology Studies : Evaluating potential side effects and safety profiles for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-(Trifluoromethyl)cyclohex-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via trifluoromethylation of cyclohexenone precursors. A validated approach involves using trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under controlled conditions. Fadeyi and Okoro (2008) demonstrated a method for synthesizing analogous trifluoromethylated cyclohexenones by reacting cyclohexane-1,3-dione with trifluoromethylation reagents, achieving yields of ~65% after purification . Key optimization parameters include temperature (60–80°C), solvent polarity (e.g., DMF), and catalyst selection (e.g., CuI). Troubleshooting may involve adjusting stoichiometry to minimize byproducts like over-alkylated derivatives.

Q. What spectroscopic and computational methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential for confirming the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H and ¹³C NMR can resolve cyclohexenone ring conformation and substituent effects .

- IR : Strong carbonyl stretching (~1670 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) are diagnostic .

- HRMS : Accurate mass analysis (e.g., ESI-TOF) validates molecular formula (C₈H₇F₃O, theoretical m/z 176.04) .

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict geometric and electronic properties, aiding spectral assignment .

Q. How can researchers predict and validate the physicochemical properties of this compound?

- Methodological Answer :

- Lipophilicity : Calculate logP values using software like MarvinSuite or experimental HPLC retention times. The trifluoromethyl group increases hydrophobicity (logP ≈ 2.5) .

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) or use COSMO-RS simulations. Polar aprotic solvents (e.g., DMSO) enhance solubility .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (Td > 150°C expected) .

Advanced Research Questions

Q. How does this compound serve as a building block in medicinal chemistry, and what are its limitations?

- Methodological Answer : The compound’s α,β-unsaturated ketone moiety enables Michael additions or Diels-Alder reactions for constructing heterocycles (e.g., pyrimidines or pyrazoles). For example, Deshmukh et al. (2016) used similar trifluoromethylated ketones to synthesize antimicrobial pyrazolo[1,5-a]pyrimidines . Limitations include potential ring-opening under strong nucleophiles and steric hindrance from the CF₃ group. Mitigation strategies involve protecting the ketone or using milder reaction conditions.

Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve conformational ambiguities (e.g., chair vs. boat cyclohexenone) via single-crystal analysis. Structure reports in Acta Crystallographica provide reference metrics (e.g., bond lengths, angles) .

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. Discrepancies may indicate polymorphic forms or solvent effects .

- Dynamic NMR : Use variable-temperature ¹H NMR to study ring-flipping kinetics and confirm substituent orientation .

Q. What role does this compound play in developing PET radiotracers, and how are isotopic labeling challenges addressed?

- Methodological Answer : The CF₃ group enhances metabolic stability and bioavailability, making the compound a candidate for ¹⁸F-labeled PET tracers. For example, fluorine-18 can be introduced via nucleophilic substitution of precursor nitro or boronate groups. Challenges include achieving high radiochemical yield (>10%) and avoiding defluorination. Recent studies optimized labeling using microfluidic reactors and Cu-mediated ¹⁸F-fluorination .

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition or alkylation reactions?

- Methodological Answer :

- Cycloadditions : The electron-withdrawing CF₃ group activates the α,β-unsaturated ketone for Diels-Alder reactions (e.g., with dienes). Kinetic studies show accelerated rates compared to non-fluorinated analogs .

- Alkylation : DFT studies reveal that the CF₃ group stabilizes transition states via inductive effects, favoring 1,2-addition over 1,4-addition. Steric effects can be probed using bulky nucleophiles (e.g., tert-butyllithium) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.